![molecular formula C21H21N5O4S B2369956 Furan-2-yl(4-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanon CAS No. 868219-87-8](/img/structure/B2369956.png)

Furan-2-yl(4-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

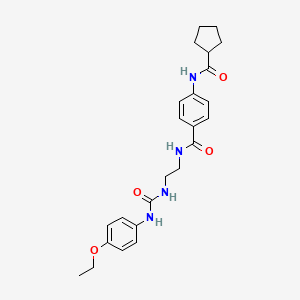

Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21N5O4S and its molecular weight is 439.49. The purity is usually 95%.

BenchChem offers high-quality Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Verbindungen, die die Triazol- und Thiadiazol-Einheiten enthalten, wurden als signifikant antibakteriell wirksam beschrieben . Sie wurden zur Entwicklung neuer Klassen von Antibiotika eingesetzt, um gegen multiresistente Krankheitserreger zu kämpfen .

Antifungale Aktivität

Auf Triazol basierende Verbindungen werden in der pharmazeutischen Chemie häufig eingesetzt und gehören aufgrund ihres Sicherheitsprofils und des ausgezeichneten therapeutischen Indexes zur Klasse der Antimykotika . Sie wurden bei der Entwicklung von Antimykotika eingesetzt .

Antitumoraktivität

Triazol- und Thiadiazol-Derivate haben sich als potenzielle Antitumormittel erwiesen . Sie wurden bei der Synthese verschiedener heterocyclischer Verbindungen mit Antitumoraktivität eingesetzt .

Entzündungshemmende und schmerzlindernde Aktivität

Es wurde berichtet, dass Triazol-Verbindungen entzündungshemmende und schmerzlindernde Wirkungen haben . Sie könnten bei der Entwicklung neuer entzündungshemmender und schmerzlindernder Medikamente eingesetzt werden .

Antioxidative Aktivität

Es wurde auch berichtet, dass Triazol-Derivate antioxidative Aktivität zeigen . Sie könnten bei der Entwicklung neuer antioxidativer Medikamente eingesetzt werden .

Enzyminhibitorische Aktivität

Es wurde berichtet, dass Triazol- und Thiadiazol-Derivate verschiedene enzyminhibitorische Aktivitäten aufweisen, darunter Carbonanhydrase-Inhibitoren, Cholinesterase-Inhibitoren, alkalische Phosphatase-Inhibitoren, Anti-Lipase-Aktivität und Aromatase-Inhibitoren .

Antivirale Aktivität

Es wurde berichtet, dass Triazol-Derivate antivirale Aktivität aufweisen . Sie könnten bei der Entwicklung neuer antiviraler Medikamente eingesetzt werden .

Antituberkulose-Aktivität

Es wurde berichtet, dass Triazol-Derivate antituberkulose-Aktivität aufweisen . Sie könnten bei der Entwicklung neuer antituberkulose-Medikamente eingesetzt werden .

Wirkmechanismus

Target of Action

The compound “Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone” is a part of a new family of 5-benzylidene-2-(furan-2-yl)-3-(4H-1,2,4-triazol-4-yl)thiazolidin-4-ones Similar compounds have shown antibacterial and antifungal activity towards gram-positive and gram-negative strains of bacteria and fungi .

Mode of Action

It is generally accepted that heterocyclic compounds like this one are useful pharmacophores responsible for various biological functions . They have been extensively studied as key elements for creating libraries of new chemical compounds .

Biochemical Pathways

It is known that 1,2,4-triazoles, which are part of this compound, are a large family of molecules with a wide range of biological activity depending on how the substitutions are organized around the ring . They have numerous biological, commercial, and agricultural uses, including their antibacterial, pain-relieving, and other properties .

Result of Action

The compound has shown excellent activities against bacterial strains, particularly those with nitro, methyl, and bromo substituents in the p-position of the benzene ring, as well as products with the nitro group at the m-position . Compounds with a chloro substituent at p-position and m-position demonstrated good activity against the fungal strains Aspergillus niger and Fusarium javanicum .

Action Environment

It is known that the synthesis of these heterocycles has attracted a lot of interest in recent years , suggesting that various factors, including environmental conditions, could potentially influence their action.

Eigenschaften

IUPAC Name |

furan-2-yl-[4-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O4S/c1-29-15-6-4-14(5-7-15)17(18-20(28)26-21(31-18)22-13-23-26)24-8-10-25(11-9-24)19(27)16-3-2-12-30-16/h2-7,12-13,17,28H,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEPXPINVKKCGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C(=O)C5=CC=CO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2369876.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2369878.png)

![(3,4-dimethoxyphenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2369880.png)

![1-methyl-5-[4-(2-pyridinyl)piperazino]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2369881.png)

![N-(butan-2-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369882.png)

![methyl 2-{[4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2369888.png)

![1-phenethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2369891.png)

![4-benzyl-1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2369893.png)